

Commercial Availability and Technical Guide for 2-(2-Aminoethylamino)ethanol-d4

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Compound of Interest

Compound Name: 2-(2-Aminoethylamino)ethanol-d4

Cat. No.: B565554

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and applications of **2-(2-Aminoethylamino)ethanol-d4** (AEEA-d4), a deuterated analog of 2-(2-Aminoethylamino)ethanol. This compound is a valuable tool in metabolic research and pharmacokinetic studies, primarily utilized as an internal standard for quantitative analysis.

Commercial Availability

2-(2-Aminoethylamino)ethanol-d4 is available from several specialized chemical suppliers. The following table summarizes the product specifications from prominent vendors.

Supplier	Product Code/CAS No.	Purity	Available Quantities	Notes
CLEARSYNTH	CS-T-66002	Not Specified	Inquire (mg, g, kg, mL)	For research use only. Not for human consumption. [1]
Santa Cruz Biotechnology	sc-217855 / 1246819-88-4	Not Specified	Inquire	For research use only. Not for diagnostic or therapeutic use. [2]
BOC Sciences	1246819-88-4	≥98%	Inquire (mg, g, kg)	Labeled analog of 2-(2-Aminoethylamino)ethanol.

Physicochemical Properties

Property	Value
Molecular Formula	C ₄ H ₈ D ₄ N ₂ O
Molecular Weight	108.18 g/mol
CAS Number	1246819-88-4
Appearance	Not Specified
Solubility	Not Specified

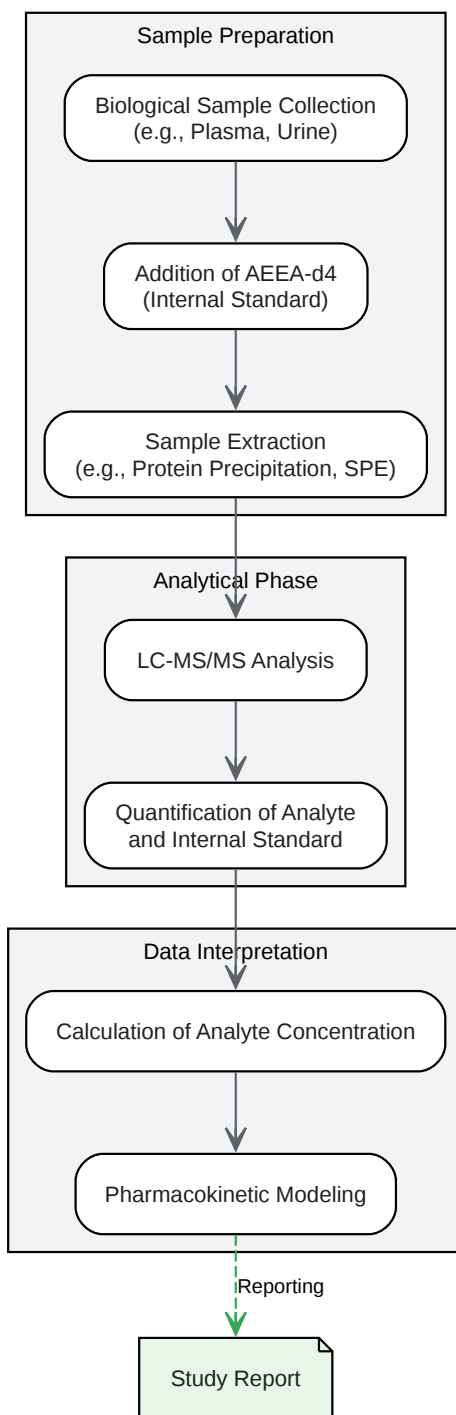
Applications in Research and Drug Development

2-(2-Aminoethylamino)ethanol-d₄ serves as a crucial internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct mass difference from the endogenous or unlabeled analyte, allowing for accurate quantification while maintaining similar chemical and physical properties.

Signaling Pathway Illustration

The primary utility of **2-(2-Aminoethylamino)ethanol-d4** is not in modulating signaling pathways but in tracing and quantifying its non-deuterated counterpart in biological systems. The logical flow of its application in a typical pharmacokinetic study is outlined below.

Workflow for Pharmacokinetic Study using AEEA-d4

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Caption: Logical workflow for a typical pharmacokinetic study.

Experimental Protocols

While a specific, detailed experimental protocol for **2-(2-Aminoethylamino)ethanol-d4** is not readily available in the public domain, a general protocol for its use as an internal standard in a pharmacokinetic study is provided below. This protocol should be adapted and validated for the specific analytical method and biological matrix being used.

General Protocol for Quantification of 2-(2-Aminoethylamino)ethanol in Plasma using AEEA-d4 as an Internal Standard

1. Materials and Reagents

- 2-(2-Aminoethylamino)ethanol (analyte standard)
- **2-(2-Aminoethylamino)ethanol-d4** (internal standard, IS)
- Control human plasma (or other relevant biological matrix)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

2. Preparation of Stock and Working Solutions

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-(2-Aminoethylamino)ethanol in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **2-(2-Aminoethylamino)ethanol-d4** in the same solvent to a final concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the analyte stock solution in the same solvent to create calibration standards. Prepare a working solution of the internal standard at a concentration that provides an appropriate response in the LC-MS system.

3. Sample Preparation (Protein Precipitation)

- Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
- Add 10 µL of the internal standard working solution to each tube (except for blank samples).
- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example)

- LC System: UPLC or HPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
- Flow Rate: 0.3 - 0.5 mL/min

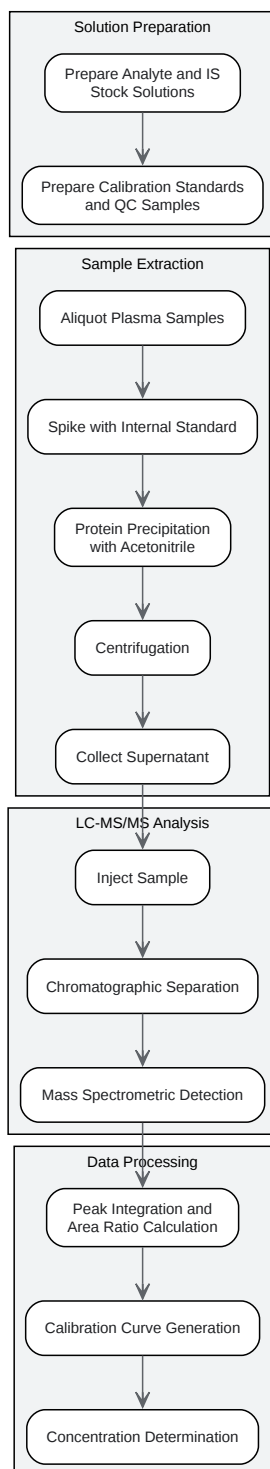
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- MRM Transitions: To be determined by infusion of the analyte and internal standard. For example:
 - 2-(2-Aminoethylamino)ethanol: Precursor ion > Product ion
 - **2-(2-Aminoethylamino)ethanol-d4**: Precursor ion+4 > Product ion

5. Data Analysis

- Integrate the peak areas of the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.

Experimental Workflow Diagram

Experimental Workflow for AEEA Quantification



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Caption: Step-by-step experimental workflow.

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References

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